molecular formula C15H23NO2S B258992 1-(Mesitylsulfonyl)-2-methylpiperidine

1-(Mesitylsulfonyl)-2-methylpiperidine

Cat. No.: B258992
M. Wt: 281.4 g/mol
InChI Key: GZKWIRAQHGTQIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Mesitylsulfonyl)-2-methylpiperidine is a sulfonated piperidine derivative characterized by a mesitylsulfonyl group (2,4,6-trimethylphenylsulfonyl) attached to the nitrogen atom of a 2-methylpiperidine ring.

Such modifications are critical in tuning molecular interactions with biological targets or synthetic intermediates.

Properties

Molecular Formula

C15H23NO2S

Molecular Weight

281.4 g/mol

IUPAC Name

2-methyl-1-(2,4,6-trimethylphenyl)sulfonylpiperidine

InChI

InChI=1S/C15H23NO2S/c1-11-9-12(2)15(13(3)10-11)19(17,18)16-8-6-5-7-14(16)4/h9-10,14H,5-8H2,1-4H3

InChI Key

GZKWIRAQHGTQIH-UHFFFAOYSA-N

SMILES

CC1CCCCN1S(=O)(=O)C2=C(C=C(C=C2C)C)C

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=C(C=C(C=C2C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Insights :

  • Sulfonyl vs.
  • Halogenation : The 2-chlorobenzoyl analog introduces halogen atoms, which may enhance lipophilicity and bioactivity .

Key Findings :

  • AI3-37220 outperforms DEET in longevity and efficacy against Anopheles mosquitoes and ticks due to its conjugated carbonyl group, which may enhance receptor binding .
  • Sulfonyl-containing analogs (e.g., 1-[(4-Isothiocyanatophenyl)sulfonyl]-2-methylpiperidine) are less studied for repellency but are commonly used in synthetic chemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.